N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine
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Overview
Description
N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine is an organic compound characterized by the presence of a chlorophenyl group attached to a dithietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine typically involves the reaction of 2-chlorobenzyl chloride with a dithietane derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)-(methylimino)methyl]cyclopentanol
- N-[(2-Chlorophenyl)methyl]-1H-imidazole-1-carboxamide
Uniqueness
N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine is unique due to its dithietane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
59753-69-4 |
---|---|
Molecular Formula |
C9H8ClNS2 |
Molecular Weight |
229.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1,3-dithietan-2-imine |
InChI |
InChI=1S/C9H8ClNS2/c10-8-4-2-1-3-7(8)5-11-9-12-6-13-9/h1-4H,5-6H2 |
InChI Key |
SWZOZASUHJRYMC-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(=NCC2=CC=CC=C2Cl)S1 |
Origin of Product |
United States |
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